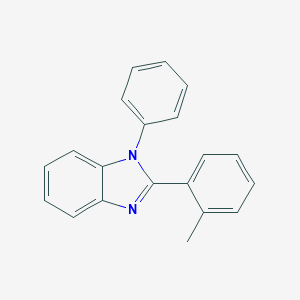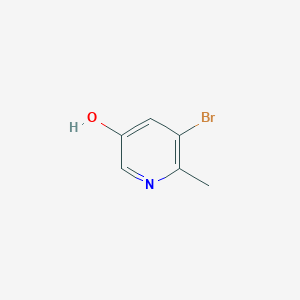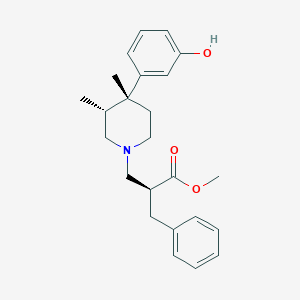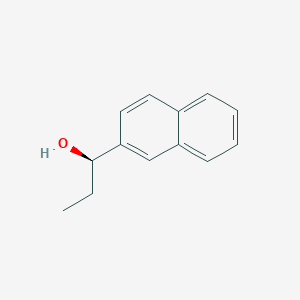
(R)-1-(2-Naphthyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(2-Naphthyl)-1-propanol, also known as (R)-Naphthylpropanolamine, is a chiral compound that has been widely used in scientific research. It is an organic compound that belongs to the class of alcohols and is derived from naphthalene. The compound has a molecular formula of C15H15NO and a molecular weight of 225.29 g/mol.
Mécanisme D'action
The mechanism of action of (R)-1-(2-Naphthyl)-1-propanol is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction products. The compound forms a complex with the substrate, which directs the reaction towards the desired stereochemistry.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (R)-1-(2-Naphthyl)-1-propanol. However, it has been reported to exhibit low toxicity and is considered safe for laboratory use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (R)-1-(2-Naphthyl)-1-propanol in laboratory experiments is its ability to control the stereochemistry of the reaction products. The compound is also readily available and relatively easy to synthesize. However, one of the limitations of using the compound is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on (R)-1-(2-Naphthyl)-1-propanol. One of the areas of interest is the development of new chiral ligands and auxiliaries based on the structure of the compound. Another area of research is the application of the compound in the synthesis of new pharmaceuticals and agrochemicals. The compound can also be used in the development of new analytical methods for the separation and analysis of chiral compounds.
Méthodes De Synthèse
The synthesis of (R)-1-(2-Naphthyl)-1-propanol involves the reduction of 2-naphthylpropanone with a chiral reducing agent. One of the commonly used reducing agents is L-selectride, which is a lithium aluminum hydride derivative. The reduction reaction is carried out in anhydrous ether or tetrahydrofuran (THF) under inert gas atmosphere. The reaction yields a racemic mixture of (R)- and (S)-1-(2-Naphthyl)-1-propanol, which can be separated by chiral chromatography.
Applications De Recherche Scientifique
(R)-1-(2-Naphthyl)-1-propanol has been extensively used in scientific research as a chiral auxiliary and a ligand in asymmetric synthesis. It has been used in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products. The compound has also been used as a chiral selector in chromatography and capillary electrophoresis.
Propriétés
Numéro CAS |
112576-12-2 |
|---|---|
Nom du produit |
(R)-1-(2-Naphthyl)-1-propanol |
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
(1R)-1-naphthalen-2-ylpropan-1-ol |
InChI |
InChI=1S/C13H14O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13-14H,2H2,1H3/t13-/m1/s1 |
Clé InChI |
GYGXCXXVEPTSQL-CYBMUJFWSA-N |
SMILES isomérique |
CC[C@H](C1=CC2=CC=CC=C2C=C1)O |
SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)O |
SMILES canonique |
CCC(C1=CC2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



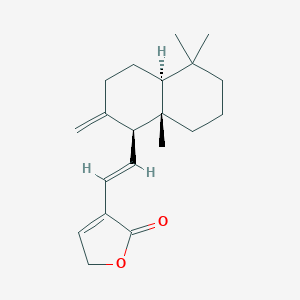
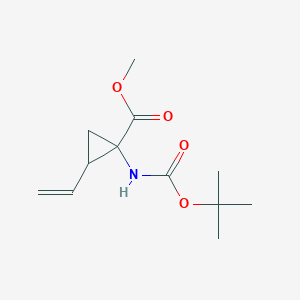
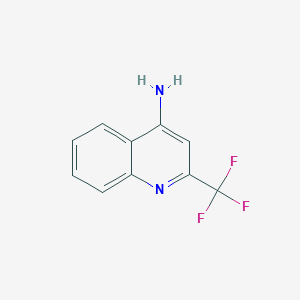
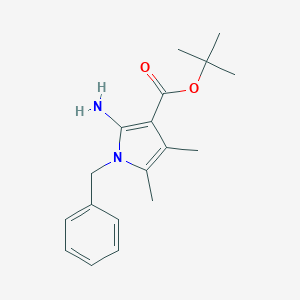
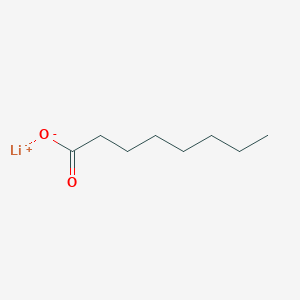
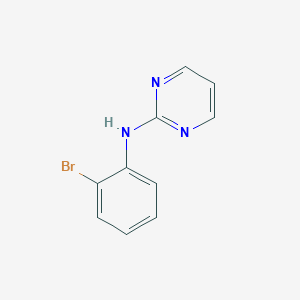
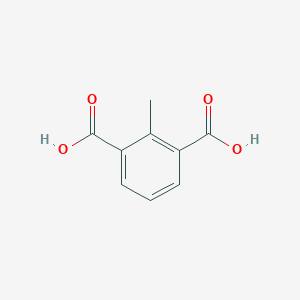
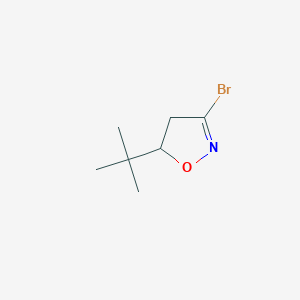
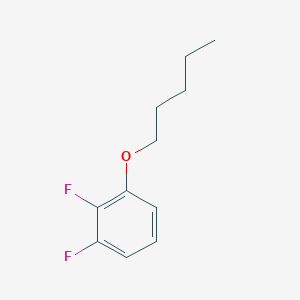
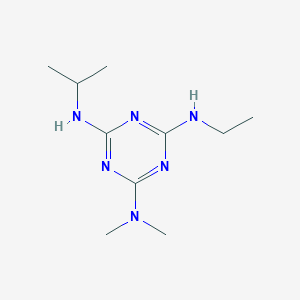
![4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B176025.png)
